molecular formula C6H17ClN2 B12973653 Hexylhydrazine hydrochloride

Hexylhydrazine hydrochloride

Cat. No.: B12973653
M. Wt: 152.66 g/mol
InChI Key: RRIJZRZUKBIERI-UHFFFAOYSA-N
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Description

Hexylhydrazine hydrochloride is an organic compound with the chemical formula C6H15N2Cl. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a hexyl group. This compound is typically used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexylhydrazine hydrochloride can be synthesized through the reaction of hexylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:

    Hexylamine: is mixed with in a suitable solvent.

    Hydrochloric acid: is added to the mixture to facilitate the formation of the hydrochloride salt.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete.
  • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Hexylhydrazine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding hexylhydrazones.

    Reduction: It can be reduced to hexylamine.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and water.

Major Products Formed

    Hexylhydrazones: Formed through oxidation reactions.

    Hexylamine: Formed through reduction reactions.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Hexylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form hydrazones and other derivatives.

    Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of hexylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s hexyl group provides hydrophobic interactions, while the hydrazine moiety can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Hexylhydrazine hydrochloride can be compared with other hydrazine derivatives such as:

  • Phenylhydrazine hydrochloride
  • Methylhydrazine hydrochloride
  • Ethylhydrazine hydrochloride

Uniqueness

This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain hydrazine derivatives. This longer chain can influence its solubility, reactivity, and interaction with other molecules.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable reagent in organic synthesis, biology, medicine, and industry.

Properties

Molecular Formula

C6H17ClN2

Molecular Weight

152.66 g/mol

IUPAC Name

hexylhydrazine;hydrochloride

InChI

InChI=1S/C6H16N2.ClH/c1-2-3-4-5-6-8-7;/h8H,2-7H2,1H3;1H

InChI Key

RRIJZRZUKBIERI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNN.Cl

Origin of Product

United States

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